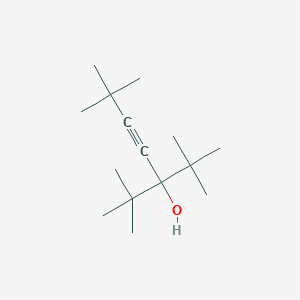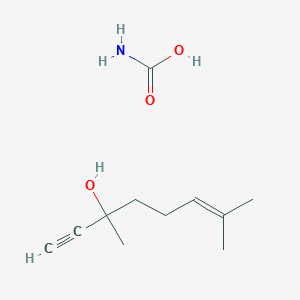
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is synthesized by ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This method involves the reaction of methylheptenone with acetylene under specific conditions to produce the desired compound.
Análisis De Reacciones Químicas
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s antibacterial activity is believed to be due to its ability to disrupt bacterial cell membranes, leading to cell death . Additionally, its fragrance properties are due to its interaction with olfactory receptors in the human nose, which triggers the perception of pleasant smells .
Comparación Con Compuestos Similares
Carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Citronellol: Another monoterpene alcohol with a similar floral aroma.
Linalool: A compound with a similar structure but different fragrance properties.
Nerolidol: A sesquiterpene alcohol with similar uses in the fragrance industry. The uniqueness of this compound lies in its specific combination of fragrance properties and antibacterial activity, making it valuable in both the fragrance and medical industries.
Propiedades
Número CAS |
38104-26-6 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
carbamic acid;3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O.CH3NO2/c1-5-10(4,11)8-6-7-9(2)3;2-1(3)4/h1,7,11H,6,8H2,2-4H3;2H2,(H,3,4) |
Clave InChI |
RHJYFIKQGYOEHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C#C)O)C.C(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


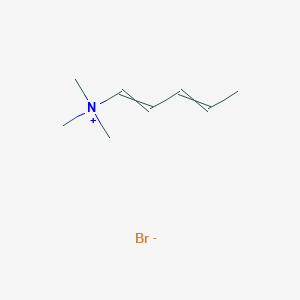

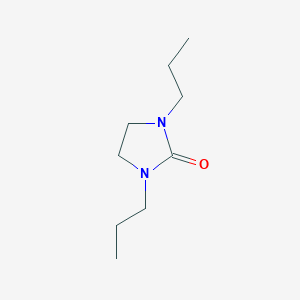
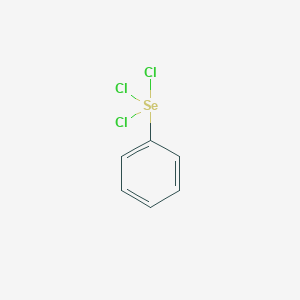

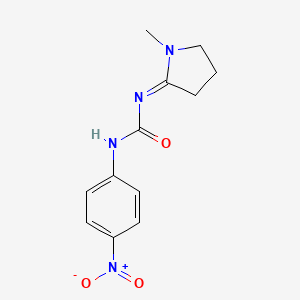

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
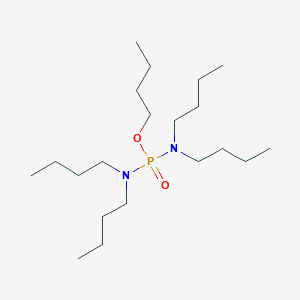

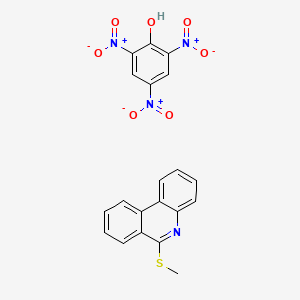
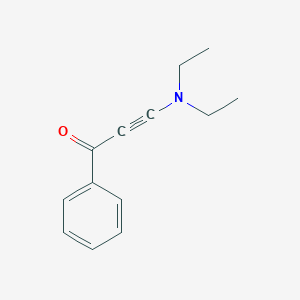
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
